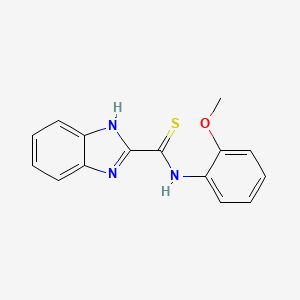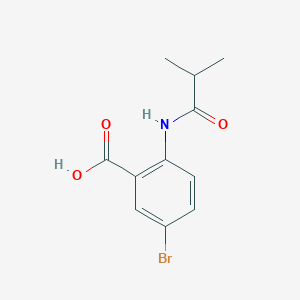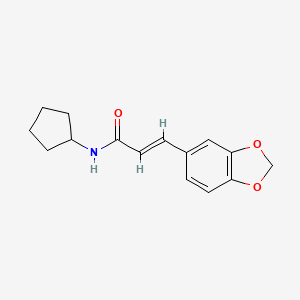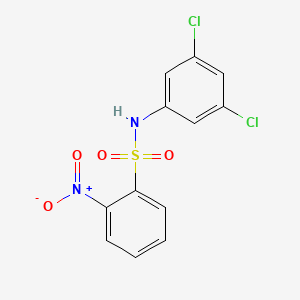
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide, also known as MBZ, is a chemical compound that belongs to the class of benzimidazole derivatives. It has been found to have several potential applications in the field of scientific research due to its unique properties and mechanism of action.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has been found to have several potential applications in the field of scientific research. It has been reported to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Furthermore, it has been found to have a potential therapeutic effect on Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide inhibits the enzyme tubulin polymerization, which is involved in the formation of microtubules. This inhibition leads to the disruption of the cytoskeleton of cells, which ultimately leads to cell death. N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of the immune response. Furthermore, N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has been found to induce the expression of several genes that are involved in the regulation of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. Furthermore, it has been found to have low toxicity in animal studies. However, there are also some limitations to the use of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide in lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide. Secondly, the potential therapeutic effects of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide on Alzheimer's disease need to be further explored. Thirdly, the anti-cancer properties of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide need to be further investigated, including its potential use in combination with other anti-cancer drugs. Finally, the synthesis of water-soluble N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide derivatives should be explored to improve its use in aqueous solutions.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide is a chemical compound that has several potential applications in the field of scientific research. It has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. Its mechanism of action involves the inhibition of tubulin polymerization, which leads to the disruption of the cytoskeleton of cells and ultimately leads to cell death. N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, there are also some limitations to its use, including its lack of water-solubility and the incomplete understanding of its mechanism of action. Further research is needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide and to explore its potential therapeutic effects on Alzheimer's disease and cancer.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide involves the reaction of 2-aminobenzimidazole with 2-chloroaniline in the presence of potassium carbonate and potassium thiocyanate. The reaction is carried out in ethanol at a temperature of 60°C for 6 hours. The resulting product is then purified using column chromatography to obtain pure N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1H-benzimidazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-9-5-4-8-12(13)18-15(20)14-16-10-6-2-3-7-11(10)17-14/h2-9H,1H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQRPJKXMPGHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)
![4-(4-chlorobenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine hydrochloride](/img/structure/B5789898.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5789917.png)

![methyl 4-[(8-quinolinylamino)sulfonyl]benzoate](/img/structure/B5789949.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)
![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)


![methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)
![2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5789995.png)

